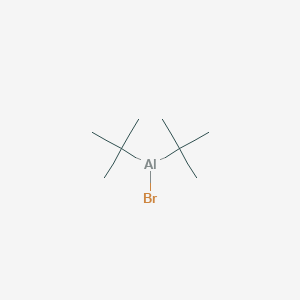
Bromo(di-tert-butyl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(di-tert-butyl)alumane: is an organoaluminum compound characterized by the presence of a bromine atom and two tert-butyl groups attached to an aluminum center
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromo(di-tert-butyl)alumane can be synthesized through several methods. One common approach involves the reaction of di-tert-butylaluminum chloride with a brominating agent such as bromine or N-bromosuccinimide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, such as temperature and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Bromo(di-tert-butyl)alumane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkoxides or amines, leading to the formation of new organoaluminum compounds.
Reduction Reactions: The compound can be reduced to form di-tert-butylaluminum hydride, which is a useful reducing agent in organic synthesis.
Oxidation Reactions: Oxidation of this compound can yield aluminum oxides or hydroxides, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides (e.g., sodium methoxide) and amines (e.g., dimethylamine). These reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) at low temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or ozone (O3) can be employed.
Major Products:
Substitution Reactions: New organoaluminum compounds with different functional groups.
Reduction Reactions: Di-tert-butylaluminum hydride.
Oxidation Reactions: Aluminum oxides or hydroxides.
Aplicaciones Científicas De Investigación
Chemistry: Bromo(di-tert-butyl)alumane is used as a reagent in organic synthesis for the introduction of tert-butyl groups into organic molecules. It is also employed in the preparation of other organoaluminum compounds.
Medicine: Research into the medical applications of this compound is still in its early stages. its potential use in the synthesis of pharmaceutical intermediates is being explored.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to introduce tert-butyl groups makes it valuable in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of bromo(di-tert-butyl)alumane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, such as substitution and reduction. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or reducing agent used.
Comparación Con Compuestos Similares
Di-tert-butylaluminum chloride: Similar in structure but contains a chlorine atom instead of bromine.
Di-tert-butylaluminum hydride: A reduction product of bromo(di-tert-butyl)alumane.
Tri-tert-butylaluminum: Contains three tert-butyl groups attached to aluminum.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chlorine or hydride counterparts. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous.
Propiedades
Número CAS |
143800-36-6 |
|---|---|
Fórmula molecular |
C8H18AlBr |
Peso molecular |
221.11 g/mol |
Nombre IUPAC |
bromo(ditert-butyl)alumane |
InChI |
InChI=1S/2C4H9.Al.BrH/c2*1-4(2)3;;/h2*1-3H3;;1H/q;;+1;/p-1 |
Clave InChI |
MHKSDMIKCWJXKG-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)[Al](C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone]](/img/structure/B12565003.png)
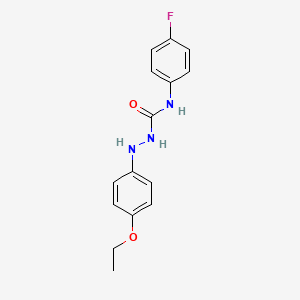
![1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B12565029.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)
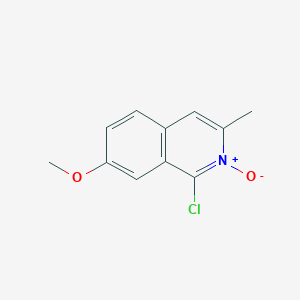
![2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine](/img/structure/B12565046.png)
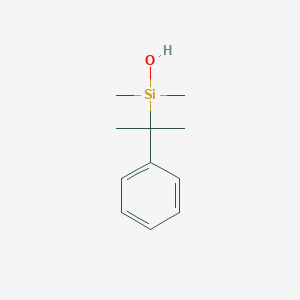

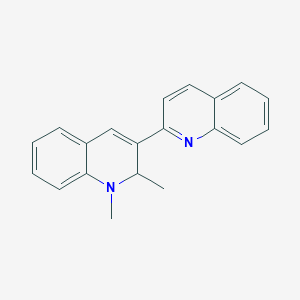
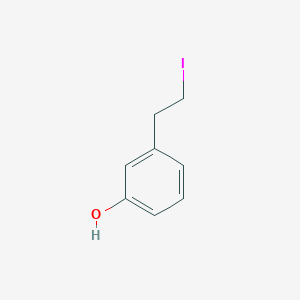
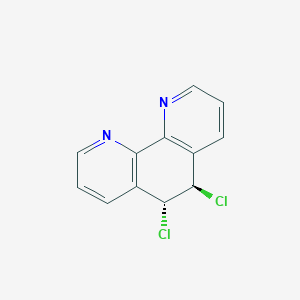

![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)
